molecular formula C10H9BrN2S B6030987 N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine

N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine

Cat. No.: B6030987
M. Wt: 269.16 g/mol
InChI Key: ZHESNNBTDYBUMI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine typically involves the reaction of 4-bromoaniline with 3-methyl-1,2-thiazol-5-amine under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its combination of a bromophenyl group and a thiazole ring contributes to its potent antimicrobial and anticancer properties .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c1-7-6-10(14-13-7)12-9-4-2-8(11)3-5-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHESNNBTDYBUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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